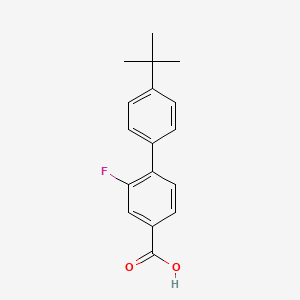

3-Fluoro-4-(4-T-butylphenyl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-(4-tert-butylphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)14-9-6-12(16(19)20)10-15(14)18/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAKUFCDNYZEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681315 | |

| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261954-92-0 | |

| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 4 4 T Butylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the molecular framework, connectivity, and chemical environment.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. For 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, the ¹H NMR spectrum is expected to show signals corresponding to the carboxylic acid proton, the aromatic protons on both phenyl rings, and the protons of the tert-butyl group.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature. rsc.org The nine protons of the tert-butyl group are chemically equivalent and should produce a sharp singlet around 1.3 ppm.

The aromatic region is more complex, featuring signals from seven protons distributed across the two phenyl rings. The protons on the 4-t-butylphenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted system. chemicalbook.com The protons on the 3-fluoro-benzoic acid ring will show more intricate splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| >10.0 | Broad Singlet | 1H | -COOH |

| 7.9 - 8.2 | Multiplet | 2H | Aromatic (H ortho to -COOH) |

| 7.3 - 7.6 | Multiplet | 5H | Remaining Aromatic Protons |

Note: This is a predicted data table based on analogous structures. Exact chemical shifts and coupling constants would require experimental measurement.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, allowing for a complete count and characterization of the carbon framework. The spectrum of this compound is expected to show 17 distinct carbon signals, though some aromatic signals may overlap.

Key expected signals include the carboxylic acid carbonyl carbon (C=O) around 165-170 ppm. rsc.org The quaternary carbon of the tert-butyl group will appear near 35 ppm, while the methyl carbons will produce a signal around 31 ppm. The aromatic region, between 115 and 155 ppm, will contain signals for the twelve aromatic carbons. The carbon atom directly bonded to the fluorine will exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a definitive feature in the spectrum. rsc.org Other carbons in the fluorinated ring will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 165 - 170 | Carboxylic Acid Carbonyl (-C OOH) |

| 115 - 155 | Aromatic and Biaryl Carbons |

| ~35 | Quaternary Carbon (-C (CH₃)₃) |

Note: This is a predicted data table based on analogous structures. Exact chemical shifts would require experimental measurement.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Given that there is typically no natural background signal in biological or most organic samples, ¹⁹F NMR provides a clean and unambiguous spectrum. nih.gov For this compound, the spectrum is expected to show a single signal for the single fluorine atom on the benzoic acid ring.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorobenzenes, the chemical shift can vary significantly depending on the nature and position of other substituents. colorado.edu The signal for the fluorine atom in this compound is expected to appear in the typical range for aryl fluorides. Furthermore, this signal will likely be split into a multiplet due to coupling with the adjacent aromatic protons (H-F coupling). rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic signatures for its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

The FTIR spectrum of this compound is expected to show several characteristic peaks. A very broad absorption band from approximately 2500 to 3500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group will result in a strong, sharp peak typically found between 1680 and 1710 cm⁻¹ for aromatic acids. spectroscopyonline.com

Other significant absorptions include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic tert-butyl group (around 2850-2960 cm⁻¹). Aromatic C=C bond stretching vibrations will appear in the 1450-1600 cm⁻¹ region. A distinct band corresponding to the C-F stretch is also expected, typically in the 1100-1300 cm⁻¹ range.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500 - 3500 | O-H Stretch (broad) | Carboxylic Acid |

| 2850 - 2960 | C-H Stretch | t-Butyl Group |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

| 1100 - 1300 | C-F Stretch | Aryl Fluoride (B91410) |

Note: This table is based on characteristic infrared group frequencies. spectroscopyonline.com

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a molecule, which corresponds to the excitation of outer electrons from the ground state to a higher energy state. shu.ac.uklibretexts.org For organic molecules, absorption is typically restricted to functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk

The structure of this compound contains several chromophores: the biphenyl (B1667301) aromatic system, the carboxylic acid group, and the fluorine substituent. The absorption spectrum is expected to be complex due to the combination of possible electronic transitions. shu.ac.uk The primary electronic transitions observed in molecules of this type are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. shu.ac.ukyoutube.com

The conjugated biphenyl system is the dominant chromophore and is expected to give rise to intense π → π* transitions. These transitions, which involve the excitation of electrons from the π bonding orbitals of the aromatic rings to π* antibonding orbitals, typically result in strong absorption bands in the UV region. shu.ac.uklibretexts.org The substitution on the biphenyl rings (fluoro, tert-butyl, and carboxylic acid groups) can influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

The carboxylic acid group contains both π electrons (in the C=O double bond) and non-bonding (n) electrons (on the oxygen atoms). This allows for both π → π* and n → π* transitions. The n → π* transitions are generally of much lower intensity (lower molar absorptivity) than π → π* transitions. shu.ac.ukyoutube.com The polarity of the solvent can affect the position of these absorption bands; n → π* transitions typically undergo a hypsochromic shift (blue shift, to shorter wavelengths) with increasing solvent polarity, while π → π* transitions often experience a bathochromic shift (red shift, to longer wavelengths). shu.ac.uk

| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Biphenyl aromatic system | 200 - 300 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl group (C=O) of the carboxylic acid | > 300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also provides structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C17H17FO2, corresponding to a molecular weight of approximately 272.31 g/mol . nih.govsinfoochem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. journalijar.comresearchgate.net For the analysis of carboxylic acids like this compound, a derivatization step is often necessary. researchgate.netnih.gov This is because the high polarity and low volatility of the carboxylic acid group make it unsuitable for direct GC analysis. Derivatization, typically by converting the acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester), improves its chromatographic behavior. nih.gov

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the ester derivative, as well as a series of fragment ions. The fragmentation pattern is predictable and provides a structural fingerprint of the molecule. For a derivative like a 4-t-butylbenzyl ester, characteristic fragments would be observed. researchgate.net

Predicted Fragmentation for a Methyl Ester Derivative (C18H19FO2, MW: 286.34)

| m/z | Predicted Fragment Ion | Description of Loss |

|---|---|---|

| 286 | [M]+• | Molecular ion of the methyl ester |

| 271 | [M - CH3]+ | Loss of a methyl radical from the t-butyl group |

| 255 | [M - OCH3]+ | Loss of the methoxy group from the ester |

| 229 | [M - C4H9]+ | Loss of the t-butyl group |

| 241 | [M - COOH]+ | Loss of the carboxyl group (as CO2 + H) |

| 57 | [C4H9]+ | t-butyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for the analysis of polar compounds like fluorobenzoic acids without the need for derivatization. researchgate.netekb.eg Reversed-phase HPLC is commonly employed for separation. The compound would typically be analyzed using electrospray ionization (ESI), often in negative ion mode, which would generate the deprotonated molecule [M-H]⁻ at m/z 271.

Tandem mass spectrometry (MS/MS) can be used to further fragment the [M-H]⁻ ion to confirm the structure. The fragmentation of benzoic acid derivatives in negative ion mode often involves the characteristic loss of carbon dioxide (CO2), which has a mass of 44 Da. nih.gov This technique provides high sensitivity and selectivity for the identification and quantification of the compound in complex matrices. researchgate.netnih.gov

Predicted ESI(-) Fragmentation for this compound

| m/z | Predicted Fragment Ion | Description of Loss |

|---|---|---|

| 271.1 | [M - H]⁻ | Deprotonated molecular ion |

| 227.1 | [M - H - CO2]⁻ | Loss of carbon dioxide from the parent ion |

| 256.1 | [M - H - CH3]⁻ | Loss of a methyl radical from the t-butyl group |

Ion Chromatography-Mass Spectrometry (IC-MS)

Ion chromatography-mass spectrometry (IC-MS) is a powerful technique for the determination of polar and ionic compounds, such as low molecular weight organic acids, in various samples. thermofisher.comlumtech.com.cn This method combines the high-selectivity separation of ion chromatography with the sensitive and specific detection of mass spectrometry. thermofisher.com For this compound, anion-exchange chromatography could be used for separation, followed by MS detection. thermofisher.com

The use of a suppressor between the IC column and the mass spectrometer is common to reduce the background conductivity from the eluent and facilitate MS detection. thermofisher.com As with LC-MS, analysis would likely be performed in negative ion mode, yielding the deprotonated molecule [M-H]⁻ and characteristic fragments upon collision-induced dissociation (e.g., loss of CO2). lumtech.com.cn IC-MS provides an excellent alternative for analyzing this compound, particularly in complex aqueous or ionic matrices where other chromatographic techniques might struggle. lumtech.com.cn

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal's unit cell dimensions and symmetry, while the intensities of the spots are used to calculate an electron density map from which the molecular structure can be determined. nih.gov

While a specific crystal structure for this compound has not been detailed in the reviewed literature, the solid-state structures of many benzoic acid derivatives are well-documented. A common and highly characteristic structural feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. researchgate.net In these dimers, the O—H of one carboxyl group hydrogen bonds to the C=O of the second molecule, and vice versa. researchgate.net

Based on the analysis of related compounds, such as 3-Fluoro-4-methylbenzoic acid, it is highly probable that this compound also crystallizes as hydrogen-bonded dimers. researchgate.net The molecule is expected to be nearly planar, with a small dihedral angle between the planes of the two phenyl rings and between the benzoic acid ring and the carboxyl group. researchgate.net

Expected Crystallographic Parameters and Structural Features

| Parameter | Expected Value / Feature | Basis for Expectation |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids researchgate.netresearchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Typical for dimer formation around an inversion center researchgate.net |

| Primary Intermolecular Interaction | O—H···O hydrogen bonding | Characteristic of carboxylic acids researchgate.net |

| Supramolecular Motif | Centrosymmetric R²₂(8) carboxyl dimer | Prevalent in virtually all simple benzoic acids researchgate.net |

| Molecular Conformation | Near-planar arrangement of aromatic rings | Observed in related biphenyl structures |

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystal. While specific crystallographic data for this compound is not widely published, analysis of closely related fluorinated benzoic acid derivatives provides a strong model for its expected structural characteristics.

For analogous compounds, such as 3-Fluoro-4-methylbenzoic acid, SC-XRD analysis reveals a nearly planar molecular structure. researchgate.net The dihedral angle between the benzene (B151609) ring and the carboxyl group is typically small, indicating a high degree of planarity. researchgate.net In the crystalline state, benzoic acid derivatives commonly form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net This dimerization is a dominant feature of the crystal packing. The molecular structure of the title compound is anticipated to feature a dihedral angle between the two phenyl rings, influenced by the substitution pattern.

Table 1: Representative Bond Lengths and Angles for a Fluorinated Benzoic Acid Derivative (3-Fluoro-4-methylbenzoic acid). Data based on an analogous structure to illustrate typical values.

| Parameter | Value (Å or °) |

| F—C Bond Length | 1.3595 (17) Å |

| C=O Bond Length | 1.2354 (18) Å |

| C—O Bond Length | 1.3076 (18) Å |

| C—C (Aromatic) | ~1.38-1.40 Å |

| C—C—C (Ring) Angle | ~116-124° |

| O—H···O Hydrogen Bond | 2.6117 (17) Å |

This table is interactive. Click on headers to sort.

Analysis of Crystal Systems and Space Groups

The crystal system and space group describe the symmetry of the crystal lattice. For many benzoic acid derivatives, the monoclinic crystal system is common. researchgate.net For example, 3-Fluoro-4-methylbenzoic acid crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This space group is centrosymmetric, which is consistent with the formation of the hydrogen-bonded dimers mentioned previously. researchgate.net It is highly probable that this compound would crystallize in a similar common space group, dictated by the efficient packing of its bulky structure.

Table 2: Example Crystallographic Data for a Related Benzoic Acid. Data for 3-Fluoro-4-methylbenzoic acid is presented as an illustrative example.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z (Molecules/unit cell) | 4 |

This table is interactive. Click on headers to sort.

Investigation of Intermolecular Interactions in the Solid State

In the solid state, the crystal structure is stabilized by a network of intermolecular interactions. For this compound, several types of interactions are expected:

O—H···O Hydrogen Bonding: The most significant interaction is the formation of strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating the characteristic R²₂(8) ring motif in a head-to-tail dimer arrangement. doaj.org

π–π Interactions: Stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal lattice.

C—H···π Interactions: Interactions between C-H bonds and the electron-rich π-systems of the aromatic rings are also possible. nih.gov

These interactions collectively dictate the macroscopic properties of the crystal, including its melting point and solubility.

Surface Analysis Techniques for Grafted Layers

When this compound is used to form self-assembled monolayers or grafted layers on a substrate, specialized surface-sensitive techniques are required to characterize the resulting film.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a surface. If this compound were grafted onto a substrate (e.g., silicon oxide), XPS would be used to confirm its presence and integrity.

The XPS spectrum would be expected to show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s). High-resolution scans of the C 1s region would allow for the deconvolution of peaks corresponding to different chemical environments: C-C/C-H bonds in the phenyl rings and t-butyl group, C-F bonds, and the carboxyl (O=C-OH) group. The relative atomic percentages of these elements would provide confirmation of the layer's composition.

Table 3: Expected Binding Energies in an XPS Analysis. Hypothetical data for a surface grafted with this compound.

| Element | Orbital | Expected Binding Energy (eV) | Inferred Functional Group |

| Carbon | C 1s | ~284.8 | C-C, C-H (Aromatic, Alkyl) |

| Carbon | C 1s | ~286.5 | C-O |

| Carbon | C 1s | ~288.5 | C-F |

| Carbon | C 1s | ~289.0 | O=C-OH |

| Oxygen | O 1s | ~532.0 | C=O |

| Oxygen | O 1s | ~533.5 | C-O H |

| Fluorine | F 1s | ~688.0 | C-F |

This table is interactive. Click on headers to sort.

Atomic Force Microscopy (AFM) for Surface Morphology and Layer Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. nih.gov When analyzing a layer of this compound, AFM can provide critical information about the surface topography, layer thickness, and homogeneity. rsc.org

Operating in tapping mode, the AFM cantilever oscillates at its resonant frequency, gently "tapping" the surface to generate a topographical map. nih.gov This method minimizes lateral forces, making it ideal for delicate organic layers. nih.gov The resulting images would reveal the uniformity of the grafted layer, show the presence of any defects or aggregates, and allow for the measurement of surface roughness. By intentionally scratching the layer and scanning across the boundary, the average thickness of the molecular layer can be precisely determined.

Purity Assessment Methodologies

Ensuring the purity of this compound is critical for its application, particularly in pharmaceutical and materials science research. A combination of chromatographic and spectroscopic methods is typically employed.

A primary technique for purity assessment is High-Performance Liquid Chromatography (HPLC) , specifically reversed-phase HPLC. ekb.egthermofisher.com In this method, the compound is dissolved in a suitable solvent and injected into a column (e.g., Zorbax SB-Aq). A gradient mixture of a buffered aqueous solution and an organic solvent (like acetonitrile (B52724)/methanol) is used as the mobile phase. ekb.eg The compound and any impurities will elute at different retention times, and a UV detector can be used for quantification. ekb.egthermofisher.com The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. This method is highly effective for separating the target compound from starting materials or by-products of the synthesis. ekb.eg

Other common methods for purity and identity confirmation include:

Melting Point Analysis: A sharp and well-defined melting point range is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the molecular structure and detect the presence of impurities.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Computational and Theoretical Investigations of 3 Fluoro 4 4 T Butylphenyl Benzoic Acid

Quantum Chemical Calculation Methods

Quantum chemical calculations are foundational to modern molecular modeling, providing a framework to solve the Schrödinger equation for complex systems. These methods range from approximate to highly accurate, each offering a balance between computational cost and precision.

Density Functional Theory (DFT) has become a prevalent tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net It is particularly effective for medium to large systems, offering a favorable balance of accuracy and computational expense. researchgate.net DFT methods are based on the principle that the energy of a system can be determined from its electron density, rather than the more complex many-electron wavefunction.

The Hartree-Fock (HF) method is a fundamental ab initio technique that provides an approximate solution to the time-independent Schrödinger equation for a multi-electron atom or molecule. wikipedia.orgusp.br It is often referred to as the self-consistent field (SCF) method because it iteratively refines the molecular orbitals in the mean field of all other electrons until the solution is convergent. ucsb.edulibretexts.orglibretexts.org The HF method approximates the multi-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of fermions as required by the Pauli exclusion principle. wikipedia.orgusp.br

While the HF method neglects the full effects of electron correlation, making it less accurate than more advanced methods, it serves as a crucial starting point for many higher-level calculations. mdpi.com It is a cornerstone of computational chemistry programs and is used for initial geometry optimizations and wavefunction calculations. ucsb.edu For a molecule like 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, the HF method would provide a baseline understanding of its molecular orbitals and electronic energy.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from first principles without the inclusion of experimental data. mdpi.com These methods, which include Hartree-Fock and more sophisticated post-Hartree-Fock techniques, solve the electronic Schrödinger equation to provide detailed information about molecular properties. mdpi.com

A primary application of ab initio methods is geometry optimization, an iterative process that seeks to find the atomic coordinates corresponding to the minimum energy of a molecule on its potential energy surface. wayne.eduarxiv.org For complex molecules such as biphenyl (B1667301) derivatives, which can have non-planar ground state geometries due to rotation around the inter-ring bond, these calculations are essential for determining the most stable conformation. colostate.edu By employing analytical energy gradients, algorithms can efficiently locate equilibrium structures and predict properties such as bond lengths, bond angles, and torsional angles. wayne.edu

Analysis of Molecular Electronic Structure and Reactivity Descriptors

From the wavefunctions and energies obtained through quantum chemical calculations, a variety of descriptors can be derived to interpret a molecule's electronic character and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.comrsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. actascientific.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability, reactivity, and electronic transport properties. actascientific.com

A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. actascientific.com Conversely, a small gap suggests the molecule is more polarizable and reactive. Computational studies on substituted benzoic acids have shown that FMO analysis can effectively describe the bioactivity and stability of compounds. actascientific.com

While specific computational data for this compound is not available in the reviewed literature, the following table presents calculated quantum molecular descriptors for a related compound, 4-(carboxyamino)-benzoic acid, to illustrate the type of data generated from FMO analysis.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.82 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 5.00 |

| Ionization Potential (I) | 6.82 |

| Electron Affinity (A) | 1.82 |

| Hardness (η) | 2.50 |

| Softness (S) | 0.40 |

| Electronegativity (χ) | 4.32 |

| Chemical Potential (μ) | -4.32 |

| Electrophilicity Index (ω) | 3.73 |

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and electron delocalization within a molecule. fluorine1.ruwisc.edu It transforms the calculated, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. fluorine1.ruwikipedia.org This method provides an intuitive chemical picture of the wavefunction.

NBO analysis yields natural atomic charges, which describe the electron density associated with each atom in the molecule. wisc.edu These charges are valuable for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. The analysis also quantifies hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. fluorine1.ruresearchgate.net The effects of fluorination on the charge distribution and vibrational frequencies of aromatic systems have been successfully investigated using NBO analysis. nih.gov

As specific NBO data for this compound is not publicly available, the table below provides an example of NBO charge distribution calculated for a related compound, 2,3,4,5,6-pentafluoroaniline, to demonstrate the type of information obtained from this method.

| Atom | Natural Charge (e) |

|---|---|

| C1 | -0.21 |

| C2 | 0.31 |

| C3 | 0.29 |

| C4 | 0.32 |

| C5 | 0.29 |

| C6 | 0.31 |

| N7 | -0.78 |

| F8 | -0.34 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP map would highlight specific reactive sites. The oxygen atoms of the carboxylic acid group are expected to be the most electron-rich regions, indicated by a deep red color, making them susceptible to electrophilic attack and key sites for hydrogen bonding interactions. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue color), marking it as a site for nucleophilic attack. The fluorine atom, due to its high electronegativity, also creates a negative potential region, influencing the molecule's interactions. The aromatic rings and the tert-butyl group generally show regions of neutral potential (green color).

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics

| Molecular Region | Predicted Electrostatic Potential | Implication |

|---|---|---|

| Carboxylic Acid Oxygens | Strong Negative (Red) | Site for electrophilic attack and hydrogen bond accepting. |

| Carboxylic Acid Hydrogen | Strong Positive (Blue) | Site for nucleophilic attack and hydrogen bond donating. |

| Fluorine Atom | Negative (Yellow/Red) | Influences local polarity and intermolecular interactions. |

Global Reactivity Parameters (GRPs)

Global Reactivity Parameters (GRPs) are derived from the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters, including chemical hardness, electronic chemical potential, and electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity. researchgate.net DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine these values. researchgate.net

A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. ajchem-a.comresearchgate.net For this molecule, the GRPs would quantify its tendency to donate or accept electrons, providing a theoretical basis for its behavior in chemical reactions.

Table 2: Key Global Reactivity Parameters and Their Significance

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | Quantifies the ability to accept electrons. |

Conformational Analysis and Dihedral Angles

Conformational analysis of this compound is essential for understanding its three-dimensional structure, which dictates its physical and biological properties. A key structural feature is the dihedral angle between the two phenyl rings and the angle between the carboxylic acid group and its attached phenyl ring. These angles determine the degree of planarity and conjugation in the molecule.

Computational methods can predict the most stable conformation by calculating the energy associated with different rotational angles. Studies on structurally related compounds show a wide range of preferred dihedral angles. For example, 3-Fluoro-4-methylbenzoic acid is nearly planar, with a dihedral angle of 6.2° between the carboxyl group and the benzene (B151609) ring. researchgate.net In contrast, (4-tert-Butylphenyl)acetic acid exhibits a much larger angle of 80.9°. nih.gov For the biaryl system, the dihedral angle between the two aromatic rings in a related compound, 3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one, was found to be 33.06°. researchgate.net The steric hindrance from the bulky tert-butyl group and the fluorine atom likely results in a non-planar conformation for this compound.

Table 3: Comparative Dihedral Angles in Related Molecules

| Compound | Dihedral Angle Description | Angle (°) | Reference |

|---|---|---|---|

| 3-Fluoro-4-methylbenzoic acid | Benzene ring to Carboxyl group | 6.2 | researchgate.net |

| (4-tert-Butylphenyl)acetic acid | Benzene ring to Carboxyl group | 80.9 | nih.gov |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Computational Prediction of NMR Chemical Shifts (¹H, ¹³C)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C chemical shifts. nih.gov These calculations can resolve ambiguities in experimental spectra and help assign specific signals to the correct nuclei. aps.org

For fluorinated compounds like the one , predicting ¹⁹F NMR chemical shifts is also of great interest. researchgate.net Computational protocols using DFT have been developed to accurately calculate ¹⁹F NMR parameters, which are highly sensitive to the local electronic environment. nih.gov

Table 4: Common Computational Methods for NMR Shift Prediction

| Technique | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (GIAO) | 6-311++G(d,p) | ¹H and ¹³C chemical shifts | nih.gov |

Theoretical Simulation of Vibrational (IR, VCD) Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another area where computational methods excel. By calculating the harmonic vibrational frequencies using DFT methods like B3LYP, a theoretical spectrum can be generated. nih.govnih.gov This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. Good agreement between theoretical and experimental spectra confirms the optimized molecular geometry. nih.gov

While Vibrational Circular Dichroism (VCD) is applicable to chiral molecules, this compound is achiral. However, VCD could be theoretically applied to study potential chiral derivatives or conformers if any were to exist. core.ac.uk

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface. This involves locating transition states, calculating activation energies, and identifying reaction intermediates. For this compound, several reaction types could be investigated.

The molecule undergoes typical reactions of carboxylic acids, such as esterification, and reactions characteristic of biaryl systems. Its synthesis often involves Suzuki-Miyaura cross-coupling. Computational studies could elucidate the step-by-step mechanism of this coupling reaction, detailing the roles of the catalyst, reactants, and intermediates. Similarly, the mechanisms of oxidation or reduction reactions could be explored, providing a theoretical understanding of the molecule's reactivity and guiding the synthesis of new derivatives.

Calculation of Gibbs Energy Profiles for Reaction Pathways

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations are instrumental in mapping the Gibbs free energy profile of this entire cycle for related systems, providing a quantitative understanding of the reaction's thermodynamics and kinetics. researchgate.netresearchgate.net

For a reaction analogous to the synthesis of this compound, the catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step. libretexts.org The subsequent transmetalation involves the transfer of the aryl group from the boronic acid to the palladium center, a process that is facilitated by a base. wwjmrd.com Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. libretexts.org

A representative computed reaction energy profile for a Pd-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of a benzoic pivalic anhydride (B1165640) is shown below, illustrating the energy changes at each step. researchgate.net

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Oxidative Addition | Pd(0) + Aryl-X → Aryl-Pd(II)-X | (Varies with substrate) |

| Transmetalation | Aryl-Pd(II)-X + Aryl'-B(OH)₂ → Aryl-Pd(II)-Aryl' | (Varies with substrate) |

| Reductive Elimination | Aryl-Pd(II)-Aryl' → Aryl-Aryl' + Pd(0) | (Varies with substrate) |

Note: The table provides a generalized representation. Specific energy values are highly dependent on the exact reactants, ligands, and solvent system used in the calculation.

Prediction of Chemoselectivity and Regioselectivity in Reactions

Chemoselectivity and regioselectivity are critical aspects of the synthesis of complex molecules like this compound. In the context of Suzuki-Miyaura reactions, regioselectivity often pertains to which halide is substituted in a polyhalogenated aromatic compound. For instance, in the reaction of 1,4-dibromo-2-fluorobenzene, site-selective coupling can be achieved. researchgate.net The reactivity of aryl halides in the oxidative addition step generally follows the trend I > Br > Cl > F. harvard.edu This predictable selectivity allows for the controlled synthesis of specific isomers.

DFT studies can provide valuable insights into the origins of selectivity. For example, in the cross-coupling of 4-acetyl-benzoic acid with a boronic acid, the choice of phosphine (B1218219) ligand (e.g., dppb vs. PCy₃) was found to dramatically influence the chemoselectivity between arylation and acylation pathways. researchgate.net The calculations revealed that the relative energies of the transition states for the two competing pathways were determinative of the final product distribution. researchgate.net Such computational predictions are invaluable for rationally selecting reaction conditions to favor the desired product.

Transition State Analysis for Reaction Pathways

The characterization of transition states is a cornerstone of computational reaction mechanism studies. For the Suzuki-Miyaura reaction, DFT calculations can locate and characterize the transition state structures for each elementary step (oxidative addition, transmetalation, and reductive elimination). acs.org The energy of these transition states dictates the kinetics of each step.

For example, a DFT study on a model Suzuki-Miyaura system analyzed the transition states for different mechanistic pathways, considering variations in ligand coordination and stereochemistry. acs.org The analysis of the transition state for the transmetalation step is particularly complex, as it involves the coordination of the boronic acid and the role of the base. acs.orgresearchgate.net The geometry and energy of these transition states can explain the influence of different ligands and bases on the reaction rate. wwjmrd.com

In a related study on the decarbonylative Suzuki-Miyaura cross-coupling, the transition states for competing arylation and acylation pathways were computed, successfully explaining the experimentally observed ligand-dependent selectivity. researchgate.net

| Ligand | Pathway | Transition State | Relative Free Energy (kcal/mol) |

| dppb | Arylation | TS7 | 20.8 |

| dppb | Acylation | TS17 | 21.9 |

| PCy₃ | Arylation | TS22 | 27.2 |

| PCy₃ | Acylation | TS21 | 25.1 |

Data adapted from a DFT study on a related system, illustrating how transition state analysis can predict selectivity. researchgate.net

Kinetic Modeling and Product Concentration Prediction

Computational studies that determine the Gibbs free energy profile for the entire catalytic cycle can be used to derive the rate constants for each elementary step. These rate constants can then be used in kinetic models to simulate the time-dependent concentrations of reactants, intermediates, and products. Such models can predict how changes in reaction conditions (e.g., temperature, reactant concentrations, catalyst loading) will affect the reaction rate and product yield.

Investigation of Radical Pathways in Catalytic Processes

While the generally accepted mechanism for the Suzuki-Miyaura reaction is ionic, involving Pd(0)/Pd(II) intermediates, the possibility of radical pathways has been considered in some palladium-catalyzed cross-coupling reactions. However, for the standard Suzuki-Miyaura coupling, radical mechanisms are not typically invoked. The reaction is known to proceed with retention of stereochemistry with vinyl halides, which is inconsistent with a radical process. harvard.edu

Quantitative Structure-Property Relationship (QSPR) Studies

Prediction of pKa Values for Benzoic Acids in Varied Solvents

The acidity of the carboxylic acid group, quantified by its pKa value, is a fundamental property of this compound. This property influences its solubility, reactivity, and biological interactions. QSPR models offer a powerful computational method for predicting pKa values. researchgate.net These models establish a mathematical relationship between the pKa and a set of molecular descriptors that encode structural and electronic features of the molecule. researchgate.netresearchgate.net

For substituted benzoic acids, QSPR models have been successfully developed to predict pKa values in various solvents, including water and organic solvents. researchgate.netresearchgate.net These models typically use descriptors that account for:

Inductive effects: The electron-withdrawing or -donating nature of the substituents. The fluorine atom at the 3-position is electron-withdrawing, which is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid.

Resonance effects: The ability of substituents to delocalize charge through the aromatic ring.

Steric effects: Particularly from ortho-substituents, though less relevant for the 3-fluoro and 4-aryl substitution pattern.

Solvent effects: The polarity and hydrogen-bonding capabilities of the solvent significantly impact the stability of the benzoate (B1203000) anion, and thus the pKa. researchgate.netchemrxiv.org

A study using a Computational Neural Network (CNN) model demonstrated high accuracy in predicting the pKa of 136 benzoic acids in water and 8 organic solvents. researchgate.net The model utilized descriptors for both the solute (benzoic acid derivative) and the solvent. Another study found that solution-phase quantum chemical descriptors provided more accurate pKa predictions for substituted benzoic acids compared to gas-phase descriptors. researchgate.net

| Solvent | Predicted pKa Range for Substituted Benzoic Acids |

| Water | (Varies, typically 2-5) |

| Ethanol/Water (50%) | (Varies) |

| Acetonitrile (B52724) | (Varies, generally higher than in water) |

| DMSO | (Varies, generally higher than in water) |

Note: This table indicates the general trends observed in QSPR studies of benzoic acids. The specific pKa of this compound would require a specific calculation or experimental measurement.

Based on a thorough review of available scientific literature, a detailed computational and theoretical investigation, including Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM) Analysis, and Reduced Density Gradient (RDG) Analysis for the specific compound This compound , has not been publicly documented.

Therefore, the generation of an article with the requested detailed research findings and data tables for the specified subsections is not possible at this time. Scientific and scholarly sources containing the requisite crystallographic and computational data for this particular molecule could not be located.

To provide the requested in-depth analysis, a dedicated research study involving the synthesis, crystallization, and subsequent computational investigation of this compound would be necessary.

Derivatization and Chemical Transformations of 3 Fluoro 4 4 T Butylphenyl Benzoic Acid

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety is a versatile functional group that serves as a starting point for numerous derivatization reactions, including esterification, amidation, and conversion to acyl fluorides. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification Reactions and Their Optimization

Esterification, the conversion of a carboxylic acid to an ester, is a common and crucial transformation. For fluorinated benzoic acids like 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, this reaction can be optimized to enhance yield and reduce reaction times. One effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com

Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating methods for esterification. researchgate.net Using a sealed-vessel microwave allows for heating solvents above their boiling points, which can significantly accelerate reaction rates. researchgate.netacademicpublishers.org For equilibrium-driven processes like esterification, a modified microwave method involving the periodic addition of a catalyst, such as sulfuric acid, can overcome equilibrium limitations and improve yields. researchgate.net Optimization studies on substituted benzoic acids have shown that parameters like temperature, reaction time, and the choice of alcohol are critical. For instance, increasing the temperature to an optimal point (e.g., 130°C) can maximize ester yield in a shorter time frame (e.g., 15 minutes). researchgate.net Primary alcohols tend to give the highest yields compared to secondary and tertiary alcohols. researchgate.net

Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, also offer an efficient route for the esterification of fluorinated aromatic carboxylic acids with methanol. rsc.org This method can lead to a significant reduction in reaction time compared to traditional catalysts and can achieve high conversion yields. rsc.org

Table 1: Optimization of Esterification of Substituted Benzoic Acids

| Method | Catalyst | Key Optimization Parameters | Typical Results | Reference |

|---|---|---|---|---|

| Microwave-Assisted (Sealed-Vessel) | H₂SO₄ (catalytic) | Temperature (130-150°C), Time (e.g., 3 x 5 min intervals), Alcohol Type (Primary > Secondary > Tertiary) | Good yields, significantly reduced reaction times compared to conventional reflux. | researchgate.net |

| Heterogeneous Catalysis | UiO-66-NH₂ | Reaction Time (reduced by ~58%), Catalyst Loading | High relative conversion yields (up to 169.86%), reduced detection limits for resulting esters. | rsc.org |

| Fischer Esterification (Conventional) | Mineral Acids (e.g., H₂SO₄) | Excess Alcohol, Reflux Conditions | Generally effective but can be slow and require equilibrium shifting. | iajpr.com |

Amidation Reactions for Amide Formation

Amides are typically synthesized from more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. libretexts.org The direct reaction of a carboxylic acid with an amine to form an amide is generally not practical without high temperatures or the use of an "activating" agent. libretexts.org

Modern methods focus on direct amidation under milder conditions. Borate (B1201080) esters, particularly tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have proven to be effective reagents for the direct coupling of carboxylic acids and amines. nih.gov This approach is operationally simple, can be performed open to the air, and works with equimolar amounts of the acid and amine. nih.gov The resulting amide products can often be purified by simple filtration without the need for aqueous workup or chromatography, making it a highly efficient and green chemistry approach. nih.gov This method is also suitable for sensitive substrates, including N-protected amino acids, with minimal risk of racemization. nih.gov

The reactivity in amidation depends on the leaving group of the carboxylic acid derivative; the stronger the corresponding acid (HX), the better the leaving group (X). libretexts.org Therefore, converting the carboxylic acid to a more reactive intermediate first is a common strategy.

Table 2: Methods for Amide Formation from Carboxylic Acids

| Method | Reagent/Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Amidation via Borate Ester | B(OCH₂CF₃)₃ | MeCN, equimolar reactants, often at elevated temperatures (e.g., 80°C). | Operationally simple, high conversion, wide substrate scope, easy purification. | nih.gov |

| Via Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Two-step process: 1. Formation of acyl chloride. 2. Reaction with amine. | High reactivity, suitable for a wide range of amines. | libretexts.org |

| Peptide Coupling Reagents | HBTU, HATU, etc. | Room temperature, often with a non-nucleophilic base. | Mild conditions, low racemization, widely used in peptide synthesis. | chemicalbook.com |

Formation of Acyl Fluorides as Versatile Synthetic Intermediates

Acyl fluorides are valuable synthetic intermediates due to their unique reactivity, which is intermediate between that of acyl chlorides and carboxylic anhydrides. They can be synthesized directly from carboxylic acids using various deoxyfluorinating reagents. nih.govbeilstein-journals.org

Reagents such as 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) allow for the conversion of carboxylic acids to acyl fluorides under mild conditions. nih.govbeilstein-journals.org Mechanistic studies suggest that each equivalent of the BT-SCF₃ reagent can generate two equivalents of the acyl fluoride (B91410), allowing the deoxyfluorinating reagent to be used in sub-stoichiometric amounts. nih.govbeilstein-journals.org Other effective reagents include XtalFluor-E, which can be used at room temperature with a catalytic amount of NaF, and the combination of Selectfluor with sulfur. organic-chemistry.org These acyl fluorides are versatile and can be used in one-pot procedures to form various derivatives, such as amides and esters, by subsequent reaction with appropriate nucleophiles. nih.govorganic-chemistry.org

Table 3: Reagents for the Synthesis of Acyl Fluorides from Carboxylic Acids

| Deoxyfluorinating Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | DCM, DIPEA, room temperature. | Can be used in sub-stoichiometric amounts; mild and operationally simple. | nih.govbeilstein-journals.org |

| XtalFluor-E | EtOAc, catalytic NaF, room temperature. | Good yields; purification via simple filtration. | organic-chemistry.org |

| Selectfluor / Sulfur | - | Avoids the formation of acid anhydride (B1165640) byproducts. | organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | - | Thermally more stable than DAST. | organic-chemistry.org |

Carbon-Hydrogen (C-H) Activation Strategies on Aromatic Rings

Directly functionalizing C-H bonds is a powerful strategy for streamlining organic synthesis. For a molecule like this compound, C-H activation can enable precise modifications to the aromatic rings, bypassing the need for pre-functionalized starting materials.

Regioselective Functionalization of Benzoic Acid Derivatives

While ortho-C-H functionalization of benzoic acids is well-studied, activating the more distant meta and para positions has been a significant challenge. nih.govresearchgate.net Recent advances have provided protocols for the meta-C-H olefination of benzoic acid derivatives using a removable, nitrile-based sulfonamide template. nih.govresearchgate.net This palladium-catalyzed reaction can proceed with a broad range of benzoic acid derivatives, using molecular oxygen as the terminal oxidant. nih.govresearchgate.net Such methods provide a valuable tool for creating complex molecular architectures from simple benzoic acid precursors. nih.gov

Another strategy involves the regioselective introduction of bulky functional groups. For instance, a general protocol for aromatic perfluoro-tert-butylation has been developed using perfluoro-tert-butyl phenyl sulfone as a source of the perfluoro-tert-butyl anion, which reacts with arynes in a highly regioselective manner. nih.gov This method allows for the introduction of the bulky PFtB group, a valuable substituent in medicinal and materials chemistry. nih.gov

Table 4: Strategies for Regioselective C-H Functionalization of Benzoic Acid Derivatives

| Position | Method | Catalyst/Reagent System | Key Feature | Reference |

|---|---|---|---|---|

| meta | Directed Olefination | Pd(II) / Nitrile-based sulfonamide template / O₂ | Enables functionalization of electron-poor arenes like benzoic acids. | nih.govresearchgate.net |

| meta | Directed Olefination | Pd(II) / Conformationally flexible template / Ag₂CO₃ | Achieves high meta-selectivity through a specifically designed template. | nih.govacs.org |

| para | Template-Assisted Olefination | Pd(II) / Diisopropyl silyl (B83357) based template | Utilizes a specifically designed template to reach the distal para position. | researchgate.net |

Development of Conformationally Flexible Templates for Directed C-H Activation

Achieving regioselectivity at the meta position of benzoic acids has been advanced through the design of innovative directing groups. nih.govacs.org A conformationally flexible 2-(2-(methylamino)ethoxy)benzonitrile template has been developed that facilitates the meta-C-H olefination of benzoic acids with high yields and regioselectivity. nih.gov

This template design moves away from sterically bulky structures and instead uses a longer, more flexible alkyl chain. nih.gov Computational and experimental studies show that this template favors a low-barrier transition state involving a silver-palladium heterodimer, which enables the palladium to selectively cleave the meta-C-H bond. nih.govacs.org The regioselectivity is controlled exclusively by the template, and the rate of the reaction can be significantly increased by the addition of monoprotected amino acid ligands. acs.org This approach demonstrates that by adjusting the length and flexibility of the template, it is possible to achieve selective functionalization at positions that are typically difficult to access. nih.gov

Table 5: Features of a Conformationally Flexible Template for meta-C-H Activation

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Structure | 2-(2-(methylamino)ethoxy)benzonitrile | Lacks the steric bulk of previous templates, relying on conformational flexibility. | nih.gov |

| Mechanism | Favors a silver-palladium heterodimer low barrier transition state. | Enables palladium to cleave the meta-C-H bond with high regioselectivity. | nih.govacs.org |

| Performance | Yields up to 98% and meta-regioselectivity up to 92%. | Provides an efficient and highly selective method for meta-functionalization. | nih.gov |

| Rate Enhancement | A 4-fold increase in reaction rate in the presence of monoprotected amino acid ligands. | Improves the practicality and efficiency of the catalytic system. | acs.org |

Modifications and Transformations of the 4-T-butylphenyl Moiety

The 4-T-butylphenyl group within the target molecule can undergo several chemical transformations. These modifications can be broadly categorized into reactions involving the aromatic ring and reactions involving the tert-butyl substituent itself.

Electrophilic Aromatic Substitution: The tert-butyl group is known to be an activating, ortho-para director for electrophilic aromatic substitution reactions. researchgate.net Due to the significant steric hindrance imposed by the bulky tert-butyl group, electrophilic attack is heavily favored at the para-position relative to the tert-butyl group. researchgate.netacs.org In the context of this compound, the position para to the tert-butyl group is already part of the biphenyl (B1667301) linkage. Therefore, electrophilic substitution would be directed to the positions ortho to the tert-butyl group (positions 3' and 5').

Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of t-butylbenzene typically yields a mixture of ortho, meta, and para products, with the para isomer being dominant. researchgate.net Given the substitution pattern of the target molecule, nitration would be expected to occur at the 3'-position of the 4-t-butylphenyl ring.

Dealkylation: The tert-butyl group can be removed from an aromatic ring through a process known as dealkylation. This reaction is typically carried out under acidic conditions, often using a Lewis acid like aluminum chloride (AlCl₃) or strong protic acids. google.comstackexchange.com The mechanism involves protonation of the aromatic ring at the ipso-carbon (the carbon atom bearing the tert-butyl group), followed by the elimination of the stable tert-butyl cation. stackexchange.comresearchgate.net This process would convert this compound into 3-Fluoro-4-phenylbenzoic acid. The dealkylation of tert-alkyl substituted phenols is a known industrial process. google.com

Functionalization of the tert-butyl Group: Direct functionalization of the C-H bonds of a tert-butyl group is challenging due to their high bond dissociation energy. nih.govchemrxiv.org However, recent advances in catalysis have shown that it is possible to achieve site-selective hydroxylation of tert-butyl groups using highly electrophilic manganese catalysts. nih.govchemrxiv.org This method could potentially be applied to introduce a hydroxyl group onto one of the methyl groups of the tert-butyl substituent, leading to a primary alcohol. This transformation would open up further avenues for derivatization.

Table 1: Potential Chemical Transformations of the 4-T-butylphenyl Moiety

| Transformation | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-(3-nitro-4-tert-butylphenyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Fluoro-4-(3-bromo-4-tert-butylphenyl)benzoic acid |

| De-tert-butylation | AlCl₃, Benzene (B151609) (solvent) | 3-Fluoro-4-phenylbenzoic acid |

| Hydroxylation | [Mn(CF₃bpeb)(OTf)₂], H₂O₂, Nonafluoro-tert-butyl alcohol | 3-Fluoro-4-(4-(2-hydroxy-1,1-dimethylethyl)phenyl)benzoic acid |

Synthesis of Diverse Biphenyl Derivatives and Analogs

The synthesis of biphenyl derivatives and analogs of this compound can be efficiently achieved through modern cross-coupling methodologies, most notably the Suzuki-Miyaura coupling reaction. researchgate.netnih.govnih.govacs.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. acs.orgchemicalbook.com

To synthesize analogs of this compound, one can vary the structure of either the boronic acid or the aryl halide precursor. The general synthetic strategy would involve the coupling of a substituted 3-fluoro-4-halobenzoic acid (or its ester) with a substituted 4-tert-butylphenylboronic acid. acs.org

For example, to introduce different substituents on the phenyl ring bearing the carboxylic acid, one could start with various substituted 4-bromobenzoic acids and couple them with 4-tert-butylphenylboronic acid. Conversely, to create analogs with modifications on the tert-butylphenyl moiety, one would use 3-fluoro-4-bromobenzoic acid and couple it with various substituted 4-tert-butylphenylboronic acids. It is also possible to synthesize analogs where the tert-butyl group is replaced by other alkyl groups, such as isopropyl or isobutyl, by using the corresponding 4-alkylphenylboronic acids. chemicalbook.com

The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules like substituted biphenyl carboxylic acids. researchgate.netnih.gov

Table 2: Synthesis of Biphenyl Analogs via Suzuki-Miyaura Coupling

| Aryl Halide Precursor | Boronic Acid Precursor | Potential Analog Product |

| Methyl 3-fluoro-4-bromobenzoate | 4-tert-Butylphenylboronic acid | 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid (after hydrolysis) |

| Methyl 3-fluoro-4-bromobenzoate | 4-Isopropylphenylboronic acid | 3-Fluoro-4-(4-isopropylphenyl)benzoic acid (after hydrolysis) |

| Methyl 3-fluoro-4-bromobenzoate | 4-(Trifluoromethyl)phenylboronic acid | 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (after hydrolysis) |

| Methyl 4-bromo-2,6-difluorobenzoate | 4-tert-Butylphenylboronic acid | 2,6-Difluoro-4'-(tert-butyl)biphenyl-4-carboxylic acid (after hydrolysis) |

| 4-Bromo-3-fluorobenzoic acid | 3,5-Dimethyl-4-tert-butylphenylboronic acid | 3-Fluoro-3',5'-dimethyl-4'-(tert-butyl)biphenyl-4-carboxylic acid |

Reaction Mechanisms and Kinetics Relevant to 3 Fluoro 4 4 T Butylphenyl Benzoic Acid

Mechanistic Insights into Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the C-C bond between the two aromatic rings in 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. nih.gov This palladium-catalyzed reaction couples an organoboron compound, such as 4-t-butylphenylboronic acid, with an aryl halide, like a 4-bromo-3-fluorobenzoic acid derivative. nih.gov The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.

The generally accepted mechanism consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate (Ar-Pd-X). This step is often the rate-determining step of the entire cycle, with the reactivity of the halide decreasing in the order I > OTf > Br >> Cl. mdpi.com

Transmetalation : A base is required to activate the organoboron reagent, forming a borate (B1201080) complex [R-B(OH)₃]⁻. This activated species then transfers its organic group (the 4-t-butylphenyl moiety) to the Pd(II) complex, displacing the halide and forming a new Pd(II) species (Ar-Pd-R). The choice of base can significantly influence the reaction, potentially altering the rate-determining step and the transmetalation pathway. acs.org

Reductive Elimination : In the final step, the two organic groups (the 3-fluoro-carboxyphenyl and the 4-t-butylphenyl) are eliminated from the Pd(II) complex, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Intermediate/Product | Catalyst State Change |

|---|---|---|---|

| Oxidative Addition | Pd(0), 4-Bromo-3-fluorobenzoic acid | Aryl-Pd(II)-Halide complex | Pd(0) → Pd(II) |

| Transmetalation | Aryl-Pd(II)-Halide, Activated 4-t-butylphenylboronic acid | Diaryl-Pd(II) complex | Pd(II) → Pd(II) |

Mechanistic Studies of Organometallic Reagent Formation and Reactivity (e.g., Grignard)

Grignard reagents are powerful nucleophiles used in C-C bond formation. wisc.edu The formation of a relevant Grignard reagent for this synthesis, such as 4-t-butylphenylmagnesium bromide, involves the reaction of magnesium metal with 1-bromo-4-t-butylbenzene. The mechanism is understood to be a complex surface reaction. alfredstate.edu It is speculated to involve radical intermediates that are "surface-adherent". alfredstate.edu The magnesium atom inserts itself into the carbon-halogen bond, reversing the polarity and making the carbon atom nucleophilic. wisc.edualfredstate.edu

The reactivity of a Grignard reagent is characterized by its nucleophilic attack on electrophilic centers. udel.edu For instance, if a synthetic strategy involved coupling the Grignard reagent with a derivative of 3-fluorobenzoic acid, the mechanism would involve the nucleophilic carbon of the Grignard reagent attacking an electrophilic carbon on the other reactant. If the reaction is with an ester, such as methyl 3-fluoro-4-halobenzoate, the mechanism proceeds in two stages:

Initial nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate.

This intermediate collapses, eliminating the methoxide (B1231860) group to form a ketone.

The resulting ketone is highly reactive and immediately undergoes a second attack by another equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated during acidic workup to yield a tertiary alcohol. udel.edu

Reaction Pathways in Deoxyfluorination Processes

Introducing the fluorine atom onto the aromatic ring is a critical step that can be achieved via several methods, including deoxyfluorination of a corresponding hydroxy-benzoic acid. Deoxyfluorination is a substitution reaction that replaces a hydroxyl group with a fluorine atom. nih.gov

One modern approach involves the conversion of a carboxylic acid directly to an acyl fluoride (B91410), which can then be used in further reactions. nih.gov A mechanism for this involves an in situ generated reagent, such as a pyridinium (B92312) trifluoromethoxide salt. nih.gov This reagent can slowly release fluorophosgene (COF₂) and a fluoride ion. The carboxylic acid is converted into a fluoroanhydride intermediate, which then undergoes acyl transfer with the fluoride ion to release the final acid fluoride product and carbon dioxide. nih.gov

For the deoxyfluorination of phenols (e.g., converting 3-hydroxy-4-(4-t-butylphenyl)benzoic acid to the target compound), the reaction can proceed through different pathways depending on the reagent and substrate. With reagents like PhenoFluor, mechanistic studies have identified a concerted aromatic nucleophilic substitution (CSNAr) as a potential major pathway for electron-deficient phenols. nih.gov

Elucidation of Catalytic Reaction Mechanisms

The elucidation of catalytic mechanisms, particularly for palladium-catalyzed cross-couplings, is vital for process optimization. Detailed studies reveal that the "active" catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst. acs.org The choice of ligands coordinated to the palladium center is crucial, as they influence the catalyst's stability, activity, and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step and stabilize the catalytic intermediates. mdpi.com

Alternative catalysts, such as those based on nickel, have also been explored. DFT (Density Functional Theory) calculations on nickel-catalyzed Suzuki-Miyaura couplings of acid fluorides with diboron (B99234) reagents show a four-stage process: oxidative addition of the acid fluoride, transmetalation, carbonyl de-insertion, and reductive elimination. researchgate.netrsc.org Such studies provide deep insight into the reaction energetics and the origin of selectivity. rsc.org

Principles of Stereochemical and Regiochemical Control in Syntheses

While this compound is not a chiral molecule, the principles of regiochemical control are paramount to its successful synthesis. Regiochemistry refers to the control of which position on a molecule reacts.

In the context of the Suzuki-Miyaura reaction, regioselectivity is achieved by the specific placement of the halide and boronic acid functional groups on the starting materials. To synthesize the target compound, one must start with a 4-halo-3-fluorobenzoic acid derivative and 4-t-butylphenylboronic acid. Using an isomer of either reactant, such as 2-fluoro-4-halobenzoic acid, would result in a different, undesired final product. The inherent mechanism of the Suzuki coupling does not typically involve rearrangement of the aryl partners, thus preserving the initial regiochemistry.

Studies on the coupling of poly-halogenated substrates have shown that the relative reactivity of different halogen sites can be exploited to control the reaction outcome, allowing for selective, stepwise functionalization. researchgate.net For example, a C-I bond will react preferentially over a C-Br bond, which in turn is more reactive than a C-Cl bond in the oxidative addition step.

Kinetic Investigations of Reaction Rates and Pathways

Kinetic studies provide quantitative data on how reaction conditions affect the speed of a reaction, offering insights into the mechanism and helping to optimize manufacturing processes. acs.org For the Suzuki-Miyaura reaction, Reaction Progress Kinetic Analysis (RPKA) is a powerful tool. acs.org

Key findings from kinetic investigations of Suzuki-Miyaura reactions include:

Rate-Determining Step : As mentioned, oxidative addition is frequently the slowest step and thus rate-limiting. mdpi.comacs.org However, detailed kinetic studies have shown that by changing the reaction conditions, such as the base, the rate-determining step can shift to transmetalation. acs.org

Catalyst Loading : Kinetic modeling can be used to optimize the amount of palladium catalyst needed, often allowing for significant reductions in catalyst loading without compromising yield or reaction time. acs.org

Activation Energy (Ea) : The apparent activation energy for Suzuki coupling reactions has been measured in various systems, providing a quantitative measure of the reaction's temperature sensitivity. researchgate.net

| Leaving Group (Halide) | Reactivity order (I > Br > Cl) directly impacts the rate of the oxidative addition step. | mdpi.com |

Advanced Material Science Applications of Fluorinated Biphenyl Carboxylic Acids Excluding Biological/medicinal Effects

Utilization as Building Blocks for Functional Organic Materials

The distinct features of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, namely the electron-withdrawing fluorine atom, the sterically demanding tert-butyl group, and the versatile carboxylic acid functionality, make it a promising candidate as a fundamental building block for a variety of functional organic materials. While direct research on this specific compound is limited, the known applications of its structural analogues provide a strong basis for its potential uses.

Components in Organic Light-Emitting Diodes (OLEDs)

Fluorinated biphenyl (B1667301) derivatives are of interest in the development of materials for Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine can modify the electronic properties and molecular orientation of organic materials, which is crucial for efficient charge transport and emission in OLED devices. While specific studies on this compound in OLEDs are not prominent in the literature, related fluorinated aromatic compounds are investigated for their potential to enhance the performance of organic electronic devices. For instance, a novel organic semiconductor, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), has shown promise for applications in OLEDs, indicating the potential of complex organic molecules in this field. nih.govresearchgate.net

Application in Liquid Crystal Displays (LCDs)

Fluorinated liquid crystals are extensively used in modern display technology. The presence of fluorine atoms in a liquid crystal molecule can significantly influence its physical properties, such as dielectric anisotropy and optical anisotropy, which are critical for the functioning of Liquid Crystal Displays (LCDs). bldpharm.com The rigid biphenyl core of this compound, combined with the polar fluorine atom and the bulky tert-butyl group, suggests its potential as a component in liquid crystal mixtures. Research on other fluorinated biphenyls has shown their importance in creating materials with desirable mesophase behavior and electro-optical characteristics for display applications. biointerfaceresearch.comresearchgate.netibm.com

Development of Organic Semiconductors

Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The carboxylic acid group in this compound makes it an ideal candidate as an organic linker for the synthesis of MOFs. The biphenyl structure provides a rigid backbone, while the fluoro and tert-butyl groups can be used to tune the pore size and chemical environment within the framework. Research has demonstrated the use of biphenyl tetracarboxylic acid-based linkers in constructing MOFs with topology-dependent thermal expansion. researchgate.net Similarly, bimetallic MOFs can be synthesized to create synergistic effects, enhancing their properties for various applications. nih.gov

Integration into Organic Polymers of Intrinsic Microporosity (OMIMs)

Organic Polymers of Intrinsic Microporosity (OMIMs) are a class of polymers that possess permanent, interconnected pores due to their rigid and contorted molecular structures. The bulky tert-butyl group in this compound could be exploited to create the necessary steric hindrance to prevent efficient packing of polymer chains, thus generating intrinsic microporosity. While specific research on incorporating this compound into OMIMs is yet to be reported, the fundamental principles of OMIM design suggest its potential as a monomer for synthesizing such materials.

Roles in Advanced Catalysis and Chemical Process Engineering